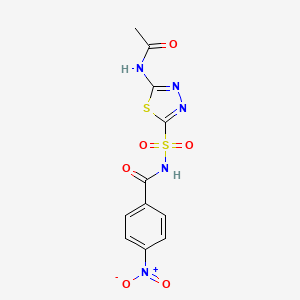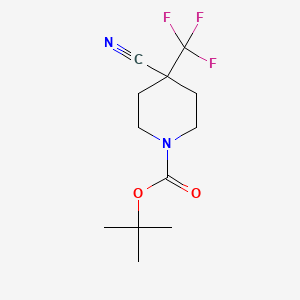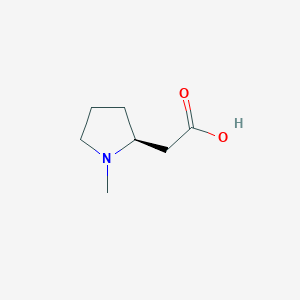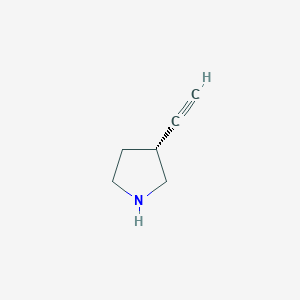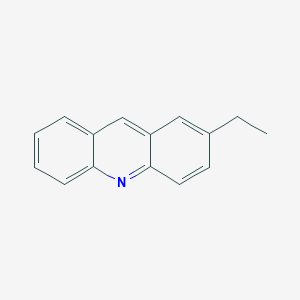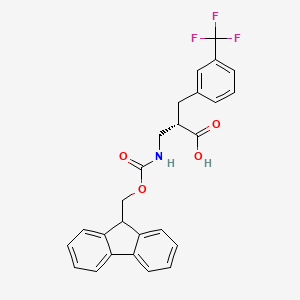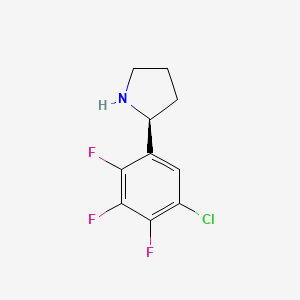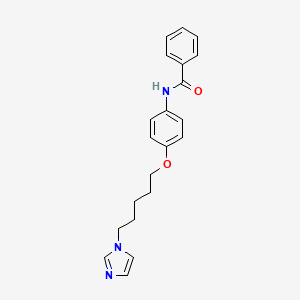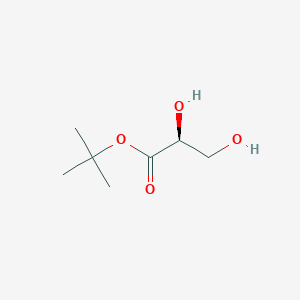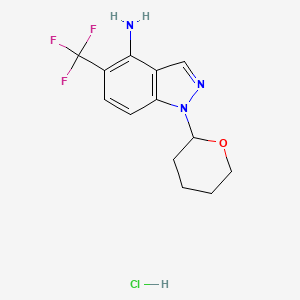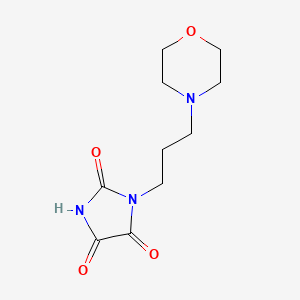
1-(3-Morpholinopropyl)imidazolidine-2,4,5-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Morpholinopropyl)imidazolidine-2,4,5-trione is a compound that belongs to the class of imidazolidine-2,4,5-triones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a morpholine ring attached to a propyl chain, which is further connected to an imidazolidine-2,4,5-trione core.
Méthodes De Préparation
The synthesis of 1-(3-Morpholinopropyl)imidazolidine-2,4,5-trione typically involves the reaction of glycoluril with potassium persulfate. Glycoluril is obtained by the condensation of urea and glyoxal. The oxidation of glycoluril with potassium persulfate in water at 75°C for 2 hours yields imidazolidine-2,4,5-trione . The morpholinopropyl group can be introduced through subsequent reactions involving appropriate reagents and conditions.
Analyse Des Réactions Chimiques
1-(3-Morpholinopropyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using mild oxidants like potassium persulfate.
Substitution: It can undergo substitution reactions where the morpholinopropyl group can be replaced or modified using different reagents.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common reagents used in these reactions include potassium persulfate for oxidation and sodium methylate for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Morpholinopropyl)imidazolidine-2,4,5-trione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of other chemical intermediates and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(3-Morpholinopropyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets, such as cholinergic enzymes. The compound inhibits the activity of acetylcholinesterase and butyrylcholinesterase by binding to their active sites, preventing the breakdown of neurotransmitters like acetylcholine . This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
1-(3-Morpholinopropyl)imidazolidine-2,4,5-trione can be compared with other imidazolidine-2,4,5-triones and similar compounds like pirimidine-2,4,6-triones. These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and solubility . For example, pirimidine-2,4,6-triones have been studied as soluble epoxide hydrolase inhibitors with enhanced water solubility .
Similar compounds include:
- 1-(2,6-diisopropyl-phenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-imidazolidine-2,4,5-trione
- Pirimidine-2,4,6-triones
These comparisons highlight the unique properties of this compound, such as its specific inhibitory activity on cholinergic enzymes and its potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H15N3O4 |
|---|---|
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
1-(3-morpholin-4-ylpropyl)imidazolidine-2,4,5-trione |
InChI |
InChI=1S/C10H15N3O4/c14-8-9(15)13(10(16)11-8)3-1-2-12-4-6-17-7-5-12/h1-7H2,(H,11,14,16) |
Clé InChI |
JWDKFGULYNGENK-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCN2C(=O)C(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


